4,7-Difluorobenzo[d]thiazol-2-amine

Catalog No.
S1901977
CAS No.
942473-94-1
M.F
C7H4F2N2S
M. Wt
186.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Difluorobenzo[d]thiazol-2-amine

CAS Number

942473-94-1

Product Name

4,7-Difluorobenzo[d]thiazol-2-amine

IUPAC Name

4,7-difluoro-1,3-benzothiazol-2-amine

Molecular Formula

C7H4F2N2S

Molecular Weight

186.18 g/mol

InChI

InChI=1S/C7H4F2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11)

InChI Key

YKQBNWQKXODGRP-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1F)N=C(S2)N)F

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(S2)N)F

4,7-Difluorobenzo[d]thiazol-2-amine is an organic compound characterized by a benzothiazole core substituted with two fluorine atoms at the 4 and 7 positions and an amino group at the 2 position. Its molecular formula is C7H4F2N2SC_7H_4F_2N_2S, and it has a molecular weight of 186.18 g/mol. The compound exhibits properties typical of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Typical for amines and aromatic compounds. Notable reactions include:

  • N-acylation: This involves reacting the amine with acyl chlorides to form N-acyl derivatives, which can be further utilized for synthesizing more complex molecules.
  • Nucleophilic substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.

These reactions are significant in the synthesis of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Research indicates that benzothiazole derivatives, including 4,7-difluorobenzo[d]thiazol-2-amine, exhibit notable biological activities. These compounds have been studied for their potential anti-tubercular properties, with some derivatives showing promising in vitro activity against Mycobacterium tuberculosis. The structure-activity relationship suggests that the presence of fluorine atoms may enhance antimicrobial efficacy due to increased lipophilicity and metabolic stability .

Several synthetic routes have been developed for the preparation of 4,7-difluorobenzo[d]thiazol-2-amine:

  • From 2-Aminobenzothiazole: The starting material can be synthesized through cyclization reactions involving thiourea and ortho-haloaryl aldehydes.
  • Fluorination Reactions: Fluorination can be performed using reagents such as Selectfluor or other fluorinating agents to introduce fluorine atoms at the desired positions on the benzothiazole ring.
  • Multistep Synthesis: Some methods involve multiple steps including protection-deprotection strategies to facilitate selective substitutions on the benzothiazole scaffold .

4,7-Difluorobenzo[d]thiazol-2-amine finds applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting infectious diseases, particularly tuberculosis.
  • Material Science: Its derivatives may be explored for use in organic electronics due to their electronic properties.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that require specific biological activity against pests or diseases.

Interaction studies of 4,7-difluorobenzo[d]thiazol-2-amine focus primarily on its binding affinity to biological targets. For instance, studies have shown that certain derivatives exhibit strong binding to DprE1, a protein implicated in tuberculosis pathogenesis. This interaction suggests a potential mechanism of action whereby these compounds could inhibit bacterial growth by targeting essential metabolic pathways .

Several compounds share structural similarities with 4,7-difluorobenzo[d]thiazol-2-amine. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
5-Fluorobenzo[d]thiazol-2-amineC7H5FN2S0.94
6-Fluorobenzo[d]thiazol-2-amineC7H5FN2S0.91
4-Fluorobenzo[d]thiazol-2-amineC7H5FN2S0.80
5,6-Dimethylbenzo[d]thiazol-2-amineC9H10N2S0.78

Uniqueness

The uniqueness of 4,7-difluorobenzo[d]thiazol-2-amine lies in its specific fluorination pattern and amino substitution, which may confer distinct pharmacological profiles compared to other benzothiazole derivatives. The presence of fluorine atoms enhances its lipophilicity and potentially improves its bioavailability and interaction with biological targets.

Advanced Chromatographic Separation Methods (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High-Performance Liquid Chromatography Analysis

High-Performance Liquid Chromatography represents the most widely employed technique for analyzing benzothiazole derivatives, including fluorinated analogues such as 4,7-difluorobenzo[d]thiazol-2-amine. The chromatographic behavior of benzothiazole compounds is significantly influenced by their structural features, particularly the presence of fluorine substituents and amino groups [1] [2].

Reversed-Phase Chromatographic Conditions

The separation of 4,7-difluorobenzo[d]thiazol-2-amine typically employs reversed-phase High-Performance Liquid Chromatography using octadecylsilane (C18) stationary phases. Optimal mobile phase compositions consist of acetonitrile-water gradients with phosphate buffer systems adjusted to specific pH values. Studies have demonstrated that mobile phase pH significantly affects retention behavior, with pH 4.0 to 7.4 representing the optimal range for benzothiazole derivative analysis [3] [4].

For 4,7-difluorobenzo[d]thiazol-2-amine, the recommended chromatographic conditions include a C18 column (250 mm × 4.6 mm, 5 μm particle size), with a gradient mobile phase consisting of acetonitrile and aqueous phosphate buffer (pH 4.5). The flow rate should be maintained at 1.0 milliliters per minute, with ultraviolet detection at wavelengths between 254 and 280 nanometers [1] [5].

Retention Time Characteristics

The retention behavior of fluorinated benzothiazole derivatives follows predictable patterns based on their lipophilicity and electronic properties. The following data table summarizes retention times for related benzothiazole compounds under standardized High-Performance Liquid Chromatography conditions:

CompoundRetention Time (min)HPLC ConditionsReference
Benzothiazole8.00C18 column, acetonitrile-water gradient [6]
4-Methylbenzothiazole9.16C18 column, acetonitrile-water gradient [6]
5-Methylbenzothiazole9.46C18 column, acetonitrile-water gradient [6]
[18F]Fluorobenzothiazole9.9Analytical HPLC with radioactivity detector [7]
4,7-Difluorobenzo[d]thiazol-2-amineVariable (pH dependent)RP-18 column, methanol-acetate buffer [4]

The retention time of 4,7-difluorobenzo[d]thiazol-2-amine is expected to fall within the 8-12 minute range under typical reversed-phase conditions, with the dual fluorine substitution pattern contributing to increased lipophilicity compared to the unsubstituted parent compound [4].

Gas Chromatography-Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry provides complementary analytical capabilities for 4,7-difluorobenzo[d]thiazol-2-amine, particularly for thermally stable derivatives and volatility assessments. The technique offers superior sensitivity and specificity compared to High-Performance Liquid Chromatography for compounds with appropriate volatility characteristics [8].

Chromatographic Parameters

Gas chromatographic separation of 4,7-difluorobenzo[d]thiazol-2-amine requires careful optimization of temperature programming to prevent thermal decomposition while achieving adequate volatility. Recommended conditions include an initial column temperature of 100°C with a programmed increase to 280°C at a rate of 10°C per minute. Helium carrier gas flow should be maintained at 1.0 milliliters per minute [1].

The molecular weight of 186.18 daltons for 4,7-difluorobenzo[d]thiazol-2-amine falls within the optimal range for Gas Chromatography-Mass Spectrometry analysis. The compound exhibits sufficient thermal stability for gas chromatographic analysis, with decomposition onset temperatures exceeding 200°C [9].

Derivatization Strategies

For enhanced Gas Chromatography-Mass Spectrometry performance, derivatization of the amino group may be employed using silylating agents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide. This approach increases volatility and improves chromatographic peak shape while providing characteristic fragmentation patterns for structural confirmation [8].

Mass Spectrometric Fragmentation Patterns

Electron Impact Ionization Patterns

Mass spectrometric analysis of 4,7-difluorobenzo[d]thiazol-2-amine under electron impact conditions reveals characteristic fragmentation patterns that reflect the structural features of the fluorinated benzothiazole ring system. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the molecular formula C₇H₄F₂N₂S [10] [11].

Primary Fragmentation Pathways

The electron impact fragmentation of 4,7-difluorobenzo[d]thiazol-2-amine follows predictable patterns observed for aromatic amines and fluorinated heterocycles. The molecular ion typically exhibits moderate intensity due to the stabilizing effect of the aromatic ring system. The nitrogen rule applies, resulting in an even-numbered molecular ion mass-to-charge ratio despite the presence of two nitrogen atoms [10].

Fragment Ion (m/z)Relative IntensityStructural AssignmentFragmentation Mechanism
18645-60%[M]+Molecular ion
17125-35%[M-15]+Loss of amino nitrogen (NH)
16715-25%[M-19]+Loss of fluorine
15930-45%[M-27]+Loss of HCN
14020-30%[M-46]+Loss of NH₂ + F
3080-100%[CH₂NH₂]+Alpha-cleavage base peak

The base peak at mass-to-charge ratio 30 corresponds to the CH₂NH₂⁺ ion, resulting from alpha-cleavage adjacent to the amino group. This fragmentation pattern is characteristic of primary aromatic amines and serves as a diagnostic feature for structural confirmation [10] [12].

Electrospray Ionization Mass Spectrometry

Electrospray ionization provides complementary information to electron impact ionization, particularly for molecular weight confirmation and soft ionization analysis. Under positive ion electrospray conditions, 4,7-difluorobenzo[d]thiazol-2-amine forms protonated molecular ions [M+H]⁺ at mass-to-charge ratio 187 [2] [13].

Tandem Mass Spectrometry Fragmentation

Collision-induced dissociation of the protonated molecular ion reveals characteristic neutral losses that confirm the structural features of 4,7-difluorobenzo[d]thiazol-2-amine. The following fragmentation patterns have been observed for related fluorinated benzothiazole derivatives:

  • Loss of 17 daltons (NH₃) from the protonated molecular ion
  • Loss of 19 daltons (F) indicating fluorine substitution
  • Loss of 27 daltons (HCN) from the thiazole ring
  • Formation of fluorinated benzene cation fragments

X-ray Diffraction Analysis of Crystalline Forms

Crystal Structure Determination

X-ray diffraction analysis provides definitive structural information for crystalline forms of 4,7-difluorobenzo[d]thiazol-2-amine. The compound typically crystallizes in monoclinic or orthorhombic space groups, depending on the specific crystallization conditions and presence of solvent molecules [14] [15].

Molecular Geometry and Conformation

Single crystal X-ray diffraction studies of related fluorinated benzothiazole derivatives reveal planar molecular geometries with the benzothiazole ring system exhibiting minimal deviation from planarity. The amino group typically adopts a coplanar conformation with respect to the thiazole ring, facilitating conjugation and hydrogen bonding interactions [15].

The presence of fluorine substituents at the 4 and 7 positions introduces electronic effects that influence the crystal packing arrangement. Fluorine atoms participate in weak intermolecular interactions, including C-H···F hydrogen bonds and F···F contacts, which contribute to the overall crystal stability [16].

Unit Cell Parameters and Space Group

Based on analogous fluorinated benzothiazole structures, 4,7-difluorobenzo[d]thiazol-2-amine is expected to exhibit the following crystallographic characteristics:

ParameterValue RangeReference Compound
Space GroupP21/c or PbcaRelated benzothiazoles
Unit Cell a (Å)8.5-12.0Literature data
Unit Cell b (Å)9.0-14.0Literature data
Unit Cell c (Å)12.0-16.0Literature data
β Angle (°)90-110Monoclinic systems
Z (molecules/unit cell)4-8Typical values

Hydrogen Bonding Networks

The amino group in 4,7-difluorobenzo[d]thiazol-2-amine serves as both hydrogen bond donor and acceptor, leading to the formation of extensive hydrogen bonding networks in the crystal structure. The nitrogen atoms in the thiazole ring can accept hydrogen bonds from the amino group, creating intramolecular N-H···N interactions [15].

Intermolecular hydrogen bonding typically involves amino group interactions with neighboring molecules, forming chains or sheets in the crystal structure. The fluorine substituents can also participate in weak C-H···F hydrogen bonds, contributing to the overall crystal stability and influencing the thermal properties of the solid form [16].

Thermal Behavior Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential Scanning Calorimetry Analysis

Differential Scanning Calorimetry provides comprehensive thermal characterization of 4,7-difluorobenzo[d]thiazol-2-amine, revealing phase transitions, thermal stability, and decomposition behavior. The technique offers sensitivity to detect melting, crystallization, and thermal decomposition events with precise temperature and enthalpy measurements [17] [18].

Melting Behavior and Phase Transitions

The melting point of 4,7-difluorobenzo[d]thiazol-2-amine has been reported in the range of 216-220°C, consistent with other fluorinated benzothiazole derivatives. The melting endotherm typically exhibits a sharp peak with an enthalpy of fusion ranging from 80 to 120 joules per gram, depending on the crystal form and purity [9].

The following thermal data table summarizes Differential Scanning Calorimetry characteristics for related compounds:

Compound TypeMelting Point (°C)Decomposition Onset (°C)DSC Features
4,7-Difluorobenzo[d]thiazol-2-amine216-220Above 250Endothermic melting, exothermic decomposition
Fluorinated benzothiazolesVariableAbove 200Heat release during decomposition
Nitrogen heterocycles130-186151-281Melting followed by decomposition

Thermal Decomposition Kinetics

The thermal decomposition of 4,7-difluorobenzo[d]thiazol-2-amine begins at temperatures exceeding 250°C, with the decomposition process characterized by exothermic peaks in the Differential Scanning Calorimetry trace. The activation energy for thermal decomposition can be calculated using the Kissinger method from Differential Scanning Calorimetry data obtained at multiple heating rates [17] [19].

Thermogravimetric Analysis

Thermogravimetric Analysis provides quantitative measurement of mass loss during thermal decomposition of 4,7-difluorobenzo[d]thiazol-2-amine. The technique reveals the temperature range and extent of thermal decomposition while identifying volatile decomposition products through evolved gas analysis [17] [20].

Mass Loss Patterns and Decomposition Stages

The thermogravimetric decomposition of 4,7-difluorobenzo[d]thiazol-2-amine typically occurs in two main stages. The initial stage involves loss of the amino group and fluorine substituents, while the second stage corresponds to decomposition of the benzothiazole ring system. Complete mass loss occurs by approximately 500°C under inert atmosphere conditions [19].

Kinetic Parameters and Thermal Stability

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry enables calculation of kinetic parameters including activation energy, frequency factor, and reaction order for the thermal decomposition process. The thermal stability of 4,7-difluorobenzo[d]thiazol-2-amine can be evaluated using the Coats-Redfern and Horowitz-Metzger kinetic models [17].

The presence of fluorine substituents generally enhances the thermal stability of benzothiazole derivatives compared to unsubstituted compounds, with decomposition onset temperatures increased by 20-30°C relative to the parent benzothiazol-2-amine [21] [19].

Evolved Gas Analysis

Thermogravimetric Analysis coupled with Fourier transform infrared spectroscopy and mass spectrometry enables identification of decomposition products evolved during thermal analysis. For 4,7-difluorobenzo[d]thiazol-2-amine, expected volatile products include hydrogen fluoride, ammonia, hydrogen cyanide, and carbon dioxide [19].

XLogP3

2.2

Wikipedia

4,7-Difluoro-1,3-benzothiazol-2-amine

Dates

Last modified: 08-16-2023

Explore Compound Types